5-Bromo-2,7-dimethyl-6-vinylquinoline
Description
5-Bromo-2,7-dimethyl-6-vinylquinoline is a brominated quinoline derivative characterized by a bromine atom at position 5, methyl groups at positions 2 and 7, and a vinyl group at position 6. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, often studied for their electronic properties, reactivity, and applications in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the vinyl group offers sites for further functionalization, such as polymerization or cycloaddition reactions . Methyl groups at positions 2 and 7 contribute to steric hindrance and may influence solubility and thermal stability.
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
5-bromo-6-ethenyl-2,7-dimethylquinoline |
InChI |
InChI=1S/C13H12BrN/c1-4-10-8(2)7-12-11(13(10)14)6-5-9(3)15-12/h4-7H,1H2,2-3H3 |
InChI Key |
MNHJNZYURCTLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C(=C2)C)C=C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Key Differences :
- Substituent Position : Bromine at position 5 (target compound) vs. 2 or 6 in analogs affects regioselectivity in reactions.
- Functional Groups : Vinyl (target) vs. methoxy, isopropoxy, or fluorine in analogs alter electronic and steric profiles.
- Core Structure: Isoquinoline derivatives (e.g., 5-Bromo-6-methoxyisoquinoline) exhibit distinct electronic properties due to nitrogen positioning .
Physicochemical Properties
- Solubility: Methoxy groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline) improve polar solvent solubility, while methyl and vinyl groups (target compound) may reduce it .
- Stability: Electron-withdrawing groups (e.g., fluorine in 5-Bromo-6-fluoroquinoline) enhance thermal and oxidative stability .
- Reactivity: Bromine at position 5 (target) is more reactive in cross-coupling than bromine at position 2 (2-Bromo-4,7-dimethylquinoline) due to reduced steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
